molecular formula C7H4OS4 B1362591 Formyltetrathiafulvalene CAS No. 68128-94-9

Formyltetrathiafulvalene

Cat. No.: B1362591
CAS No.: 68128-94-9
M. Wt: 232.4 g/mol
InChI Key: NDJHQJARYXJFDI-UHFFFAOYSA-N
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Scientific Research Applications

Formyltetrathiafulvalene has a wide range of applications in scientific research:

Future Directions

Formyltetrathiafulvalene has potential applications in the field of materials science and electronics. Tetrathiafulvalene-based molecules have been used to build highly conductive and mechanically tunable molecular junctions . This suggests that this compound could be used in similar applications, opening up new avenues for research and development.

Biochemical Analysis

Biochemical Properties

Formyltetrathiafulvalene plays a crucial role in various biochemical reactions, primarily due to its redox properties. It interacts with several enzymes and proteins, facilitating electron transfer processes. For instance, this compound can interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The nature of these interactions often involves the donation of electrons from this compound to the enzyme, thereby influencing the enzyme’s activity and the overall biochemical pathway .

Cellular Effects

This compound has been observed to affect various cellular processes. It influences cell signaling pathways by modulating the redox state of the cell, which can lead to changes in gene expression and cellular metabolism. For example, this compound can alter the activity of transcription factors that are sensitive to the cellular redox state, thereby impacting gene expression patterns. Additionally, its interaction with cellular membranes can affect membrane potential and ion transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is its ability to donate electrons, which can lead to the reduction of various biomolecules. This electron donation can result in the activation or inhibition of enzymes, depending on the specific biochemical context. For instance, this compound can inhibit certain oxidases by reducing their active sites, thereby preventing their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound in in vitro studies has demonstrated sustained effects on cellular redox states and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways by acting as an electron donor. At high doses, this compound can exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are prominent at specific concentrations, but adverse effects become significant at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as cytochrome P450 and other oxidoreductases, influencing metabolic flux and metabolite levels. The compound’s ability to donate electrons makes it a key player in pathways that require electron transfer, thereby affecting the overall metabolic balance within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to areas where its redox activity is required. For example, this compound can bind to membrane proteins that transport it across cellular compartments, ensuring its availability for biochemical reactions .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It is often found in the mitochondria and endoplasmic reticulum, where its redox properties are utilized in electron transport chains and other metabolic processes. The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of formyltetrathiafulvalene typically involves the formylation of tetrathiafulvalene. One common method includes the use of diisopropylamine as a base, followed by the addition of formylating agents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Formyltetrathiafulvalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include iodine and ferric chloride.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, often under mild conditions to preserve the integrity of the tetrathiafulvalene core.

Major Products:

    Oxidation: Radical cations and dications.

    Reduction: Reduced this compound.

    Substitution: Substituted derivatives with modified electronic properties.

Comparison with Similar Compounds

Uniqueness: Formyltetrathiafulvalene stands out due to the presence of the formyl group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox characteristics and functionalization potential.

Properties

IUPAC Name

2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJHQJARYXJFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C2SC=C(S2)C=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321053
Record name Formyltetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68128-94-9
Record name NSC369045
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369045
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formyltetrathiafulvalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30321053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Formyltetrathiafulvalene such a useful building block in organic synthesis?

A1: this compound possesses an aldehyde group, which is a highly reactive functional group allowing for easy chemical modification. This enables the synthesis of a wide variety of Tetrathiafulvalene (TTF) derivatives with tailored properties. For example, it can undergo Wittig-Horner reactions with phosphonate esters to yield conjugated TTF dimers [] or react with 4-picolyltriphenylphosphonium chloride hydrochloride to yield 4-[2-tetrathiafulvalenyl-ethenyl]pyridine [].

Q2: Can you give an example of how this compound is used to create molecules with interesting electrochemical properties?

A2: In a study published by [], researchers synthesized a series of conjugated hybrid Tetrathiafulvalene dimers using this compound as a starting material. These dimers exhibited interesting electrochemical behavior, with intramolecular electronic interactions observed between the TTF unit and the attached conjugated system. This demonstrates the potential of this compound in constructing materials with tunable electronic properties for applications in organic electronics.

Q3: Are there any studies exploring the coordination chemistry of this compound?

A3: Yes, [] describes the synthesis of an imine-bridged pyridyltetrathiafulvalene ligand derived from this compound. This ligand was coordinated to a copper(II) center, demonstrating the potential of this compound derivatives in building blocks for the development of π-d systems.

Q4: What are some of the analytical techniques used to characterize this compound and its derivatives?

A4: this compound and its derivatives are often characterized using a combination of techniques, including:

  • UV/Vis spectroscopy: Studies the absorption and transmission of light in the ultraviolet-visible range, providing information about electronic transitions within a molecule [].
  • Cyclic Voltammetry (CV): An electrochemical technique used to study the oxidation and reduction potentials of molecules, giving insights into their electron transfer properties [, ].
  • X-ray diffraction: Used to determine the three-dimensional structure of crystalline compounds, providing detailed information about bond lengths, angles, and molecular packing [].

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